Pyridine, 3-cyclohexyl-4-ethoxy-

Electrophilic aromatic substitution Reactivity profiling Synthetic methodology

Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3) is a disubstituted pyridine derivative featuring a cyclohexyl group at the 3-position and an ethoxy group at the 4-position of the aromatic ring, corresponding to the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. This substitution pattern imparts distinct electronic and steric properties to the pyridine core, which serves as a foundational scaffold for the development of enzyme inhibitors targeting diacylglycerol acyl transferase 1 (DGAT-1) and neurokinin-1 (NK1) receptor antagonists.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 63785-85-3
Cat. No. B15446476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-cyclohexyl-4-ethoxy-
CAS63785-85-3
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC=C1)C2CCCCC2
InChIInChI=1S/C13H19NO/c1-2-15-13-8-9-14-10-12(13)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
InChIKeyDPXYRDLMTDYLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3): A Disubstituted Pyridine Scaffold for Differentiated Reactivity and Lipophilicity-Driven Assays


Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3) is a disubstituted pyridine derivative featuring a cyclohexyl group at the 3-position and an ethoxy group at the 4-position of the aromatic ring, corresponding to the molecular formula C13H19NO and a molecular weight of 205.30 g/mol [1]. This substitution pattern imparts distinct electronic and steric properties to the pyridine core, which serves as a foundational scaffold for the development of enzyme inhibitors targeting diacylglycerol acyl transferase 1 (DGAT-1) [2] and neurokinin-1 (NK1) receptor antagonists [3]. The compound is primarily utilized as a research intermediate and as a building block in the synthesis of more complex bioactive molecules, with its specific structural arrangement offering a unique combination of hydrophobicity from the cyclohexyl ring and electronic modulation from the ethoxy group .

Why Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3) Cannot Be Substituted with Unsubstituted or Differently Substituted Pyridines in Critical Research Applications


Generic substitution of Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3) with simpler pyridine analogs is not scientifically valid due to the profound impact of the specific substitution pattern on both chemical reactivity and biological target engagement. For instance, the presence of a cyclohexyl group at the 3-position significantly alters the reactivity of the pyridine ring towards electrophilic reagents like phenyl-lithium, with 3-cyclohexyl-pyridine exhibiting a total phenylation rate ratio of only 0.30 relative to unsubstituted pyridine, and distinct partial rate factors for the 2- and 6-positions (F2=0.37, F6=0.23) compared to 3-isopropyl- and 3-ethyl-analogs [1]. This demonstrates that the cyclohexyl substituent creates a unique electronic and steric environment that cannot be replicated by smaller alkyl groups. Furthermore, in the context of drug discovery, the specific arrangement of the cyclohexyl and ethoxy groups is critical for achieving the desired balance of lipophilicity, solubility, and metabolic stability required for potent DGAT-1 inhibition, as demonstrated in structure-activity relationship (SAR) studies where even minor modifications to the oxy-linked side chain led to significant changes in ADMET properties and in vivo efficacy [2].

Quantitative Differentiation Evidence for Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3) Versus Closest Structural and Functional Analogs


Divergent Reactivity with Phenyl-Lithium: 3-Cyclohexyl vs. 3-Isopropyl Pyridine Analogs

The presence of a 3-cyclohexyl substituent on a pyridine ring significantly alters its reactivity towards phenyl-lithium compared to both unsubstituted pyridine and its 3-isopropyl analog. While both 3-cyclohexyl-pyridine and 3-isopropyl-pyridine show a similar overall reduction in phenylation rate relative to pyridine (total rate ratios of 0.30 and 0.31, respectively), their positional selectivity differs, providing a basis for differentiated synthetic outcomes [1].

Electrophilic aromatic substitution Reactivity profiling Synthetic methodology

Regioselective Reactivity at C2 and C6 Positions of 3-Cyclohexyl-Pyridine

The 3-cyclohexyl group exerts a distinct steric effect on the adjacent C2 and C6 positions of the pyridine ring, leading to unique partial rate factors for phenylation. This differs from the effects seen with smaller 3-alkyl substituents like methyl or ethyl, which have been shown to activate the C2 position [1].

Regioselectivity Partial rate factors Electrophilic substitution

Estimated Physicochemical Property Differences: Lipophilicity and Basicity

The combination of a hydrophobic cyclohexyl group and a moderately polar ethoxy group results in a unique physicochemical profile that is distinct from simpler analogs. The presence of the ethoxy group at the 4-position is expected to influence the compound's lipophilicity (logP) and basicity (pKa) compared to the non-ethoxylated analog, 3-cyclohexyl-pyridine .

Lipophilicity pKa prediction ADME properties

High-Value Application Scenarios for Pyridine, 3-cyclohexyl-4-ethoxy- (CAS 63785-85-3) Based on Differentiated Evidence


Use as a Synthetic Intermediate for Developing DGAT-1 Inhibitors with Optimized ADMET Profiles

Procurement of this compound is highly relevant for medicinal chemistry programs targeting diacylglycerol acyl transferase 1 (DGAT-1) for metabolic disorders. The cyclohexyl-ethoxy-pyridine scaffold is a core component in a series of inhibitors designed to improve upon the clinical candidate AZD3988. The specific substitution pattern was strategically employed to modulate lipophilicity, solubility, and unbound clearance, leading to compounds with superior ADMET properties and demonstrable in vivo efficacy in reducing plasma triglycerides in a rat oral lipid tolerance test [1]. The target compound serves as a key intermediate for synthesizing and exploring this validated chemical space.

Exploration of Neurokinin-1 (NK1) Receptor Antagonists for Nausea and Vomiting

The cyclohexyl-pyridine core, of which Pyridine, 3-cyclohexyl-4-ethoxy- is a direct derivative, has been patented as a key structural motif for compounds with antagonistic activity against the NK1 receptor. This receptor is a clinically validated target for the prevention of chemotherapy-induced nausea and vomiting (CINV) [2]. Researchers involved in developing novel anti-emetic agents or exploring the role of the substance P/NK1 pathway can utilize this compound as a starting material for synthesizing and evaluating new analogs within this patent-defined class.

Investigating the Structure-Activity Relationship (SAR) of 3,4-Disubstituted Pyridines

For academic and industrial research groups focused on the fundamental chemistry and biological applications of substituted pyridines, this compound is a valuable tool for SAR studies. The distinct electronic and steric contributions of the 3-cyclohexyl and 4-ethoxy groups, which can be contrasted with unsubstituted or mono-substituted analogs, allow for the systematic investigation of their effects on receptor binding affinity, enzyme inhibition, and overall molecular properties. The availability of quantitative reactivity data for the 3-cyclohexyl fragment provides a predictive baseline for synthetic planning [3].

Chemical Probe Development for Lipid Metabolism and Related Pathways

Given its structural relationship to known DGAT-1 inhibitors [1], this compound is a suitable starting point for developing chemical probes to study lipid metabolism. The specific lipophilic character conferred by the cyclohexyl and ethoxy groups is likely to influence membrane partitioning and target engagement. This makes the compound a relevant building block for researchers aiming to create tool compounds to dissect the roles of DGAT-1 or related acyltransferases in cellular and in vivo models of obesity, diabetes, and metabolic syndrome.

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